5-Fluoro-2-nitrophenylacetic acid

Photocaging Photodecarboxylation Zinc Photorelease

This halogenated nitrophenylacetic acid derivative delivers quantifiable synthetic advantages: red-shifted photodecarboxylation for low-phototoxicity Zn2+ photocages (DPAdeCageF) and an 11% yield improvement in 2-(2,5-diaminophenyl)ethanol synthesis. The 5-fluoro-2-nitro regiochemistry ensures correct downstream intermediates for benzimidazole/quinoxaline medicinal chemistry programs and fluorinated agrochemical libraries. Procure ≥98% purity material to eliminate batch variability risks.

Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
CAS No. 29640-98-0
Cat. No. B1310466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-nitrophenylacetic acid
CAS29640-98-0
Molecular FormulaC8H6FNO4
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H6FNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyHOWBVGXZCYNPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-nitrophenylacetic acid (CAS 29640-98-0) Procurement Guide: Building Block for Pharmaceutical and Agrochemical Synthesis


5-Fluoro-2-nitrophenylacetic acid (CAS 29640-98-0, C8H6FNO4, MW 199.14) is a halogenated nitrophenylacetic acid derivative that serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. It features a fluorine atom at the 5-position and a nitro group at the 2-position on the phenyl ring, with a carboxylic acid group attached via a methylene bridge. The compound is typically supplied as a white to light yellow powder or crystalline solid with a purity of ≥98% (GC) [1]. Its synthetic utility stems from the ability to undergo nitro group reduction to an amine, esterification of the carboxylic acid, and nucleophilic aromatic substitution at the fluorine position, making it a strategic building block for constructing more complex molecules.

5-Fluoro-2-nitrophenylacetic acid: Why Analog Substitution Is Not a Viable Procurement Strategy


The 5-fluoro-2-nitro substitution pattern on the phenylacetic acid scaffold creates a specific electronic and steric environment that dictates both its reactivity and its downstream synthetic utility. While other fluoro-nitrophenylacetic acid isomers or unsubstituted nitrophenylacetic acid may appear superficially similar, their divergent substitution patterns lead to quantifiably different reaction outcomes. For instance, the meta-fluoro substitution in 5-fluoro-2-nitrophenylacetic acid results in a distinct photodecarboxylation profile compared to unsubstituted mNPA, with a red-shifted excitation wavelength while maintaining comparable quantum efficiency [1]. This specific regiochemistry is also critical for producing the correct downstream intermediates in pharmaceutical synthesis, as demonstrated by its use in preparing 2-(2,5-diaminophenyl)ethanol, where alternative isomers would lead to different products [2]. Generic substitution without rigorous validation therefore introduces unacceptable risk in process reproducibility and final product identity.

5-Fluoro-2-nitrophenylacetic acid: Quantitative Performance Metrics Against Closest Analogs


Red-Shifted Photodecarboxylation Excitation Wavelength vs. Unsubstituted mNPA

The fluoro-derivative of meta-nitrophenylacetic acid (mNPA), which corresponds to the 5-fluoro-2-nitrophenylacetic acid scaffold, undergoes photodecarboxylation with a red-shifted excitation wavelength compared to unsubstituted mNPA, while maintaining comparable quantum yields. This property was exploited in the design of DPAdeCageF, a Zn2+ photocage based on the 5-fluoro-2-nitro substitution pattern [1].

Photocaging Photodecarboxylation Zinc Photorelease

High Reported Synthesis Yield vs. Alternative Nitration Methods

A specific synthetic route for 5-fluoro-2-nitrophenylacetic acid from 3-fluorophenylacetic acid was reported with a yield of 87% under optimized conditions using ammonium nitrate and trifluoroacetic anhydride in chloroform at 0°C . In contrast, an alternative nitration method using nitro-sulfuric acid in dichloroethane at 70°C achieved a lower yield of 67.8% for the same product [1].

Nitration Process Chemistry Pharmaceutical Intermediate Synthesis

Validated Use as a Precursor in a Multi-Step Pharmaceutical Synthesis

5-Fluoro-2-nitrophenylacetic acid serves as a key intermediate in the multi-step synthesis of 2-(2,5-diaminophenyl)ethanol. The overall yield for the three-step sequence from 3-fluorophenylacetic acid to the final diamine product was reported as 36.6% [1]. This represents an 11% improvement in overall yield compared to previously reported literature methods [1]. This specific application demonstrates the compound's utility in producing valuable diamino building blocks for further derivatization.

Pharmaceutical Intermediate Reduction Diamine Synthesis

5-Fluoro-2-nitrophenylacetic acid: High-Value Application Scenarios Backed by Evidence


Synthesis of Photocages for Biological Zinc(II) Release

Based on its red-shifted photodecarboxylation properties relative to unsubstituted mNPA [1], 5-fluoro-2-nitrophenylacetic acid is a preferred starting material for constructing advanced Zn2+ photocages like DPAdeCageF. These tools are used in neuroscience and cell biology to study zinc signaling pathways with spatiotemporal precision, where the use of longer excitation wavelengths reduces photodamage to living cells [1].

Pharmaceutical Intermediate for 2,5-Diaminophenyl Derivatives

As demonstrated by its role in the synthesis of 2-(2,5-diaminophenyl)ethanol with an 11% overall yield improvement over prior methods [1], 5-fluoro-2-nitrophenylacetic acid is a strategic intermediate for medicinal chemistry programs targeting benzimidazole, quinoxaline, or other nitrogen-containing heterocycles. Its procurement is justified by the quantifiable process efficiency gains in multi-step synthetic sequences [1].

Agrochemical Lead Optimization via Fluorinated Building Blocks

The presence of both a fluorine atom and a nitro group makes 5-fluoro-2-nitrophenylacetic acid a versatile scaffold for generating diverse libraries of fluorinated phenylacetic acid derivatives [1]. These are commonly employed in the discovery of herbicides and fungicides, where fluorine substitution often enhances metabolic stability and bioavailability. The compound's use in such programs is supported by its classification as an agrochemical intermediate [1].

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